Cas no 1201641-02-2 (2-(3-Bromo-2-fluorophenyl)ethanol)

2-(3-Bromo-2-fluorophenyl)ethanol is a brominated and fluorinated aromatic alcohol with the molecular formula C₈H₈BrFO. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive hydroxyl and halogen substituents. The presence of both bromine and fluorine atoms enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex aromatic frameworks. Its ethanol moiety further allows for derivatization into esters, ethers, or other functionalized derivatives. The compound’s well-defined structure and stability under standard conditions make it a reliable building block for research and industrial processes.
2-(3-Bromo-2-fluorophenyl)ethanol structure
1201641-02-2 structure
Product Name:2-(3-Bromo-2-fluorophenyl)ethanol
CAS No:1201641-02-2
MF:C8H8BrFO
MW:219.050925254822
CID:4685392
PubChem ID:59290439
Update Time:2025-10-24

2-(3-Bromo-2-fluorophenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromo-2-fluorophenyl)ethanol
    • 2-(3-Bromo-2-fluorophenyl)ethan-1-ol
    • WRSVBQGPSXKJGZ-UHFFFAOYSA-N
    • FCH2683830
    • 2-(3-Bromo-2-fluorophenyl)ethanol
    • Inchi: 1S/C8H8BrFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2
    • InChI Key: WRSVBQGPSXKJGZ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1F)CCO

Computed Properties

  • Exact Mass: 217.97426g/mol
  • Monoisotopic Mass: 217.97426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 2.3

2-(3-Bromo-2-fluorophenyl)ethanol Pricemore >>

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Additional information on 2-(3-Bromo-2-fluorophenyl)ethanol

Recent Advances in the Synthesis and Applications of 2-(3-Bromo-2-fluorophenyl)ethanol (CAS: 1201641-02-2)

The compound 2-(3-Bromo-2-fluorophenyl)ethanol (CAS: 1201641-02-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug synthesis. This research brief aims to summarize the latest findings regarding its synthetic methodologies, biological activities, and potential therapeutic applications, providing valuable insights for researchers and industry professionals.

Recent studies have highlighted the importance of 2-(3-Bromo-2-fluorophenyl)ethanol in the development of novel small-molecule inhibitors targeting various disease pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of brominated fluorophenyl derivatives, which exhibit potent inhibitory effects against tyrosine kinase receptors implicated in cancer progression. The study employed a multi-step synthetic route, starting from commercially available 3-bromo-2-fluorobenzaldehyde, followed by reduction and functionalization to yield the target compound with high purity (>98%).

In addition to its role in oncology, 2-(3-Bromo-2-fluorophenyl)ethanol has shown promise in central nervous system (CNS) drug development. A 2024 preprint from Bioorganic & Medicinal Chemistry Letters reported its incorporation into dopamine receptor modulators, where the bromo-fluoro substitution pattern was critical for enhancing blood-brain barrier permeability. Molecular docking simulations revealed that the ethanol side chain facilitated hydrogen bonding with key residues in the receptor binding pocket, suggesting a structural advantage for further optimization.

From a synthetic chemistry perspective, advancements in catalytic systems have improved the efficiency of producing 2-(3-Bromo-2-fluorophenyl)ethanol. A notable breakthrough came from a team at MIT, who developed a palladium-catalyzed cross-coupling method that reduced the traditional 6-step synthesis to just 3 steps while maintaining a 75% overall yield. This innovation, documented in a 2023 ACS Catalysis paper, significantly lowers production costs and environmental impact, making the compound more accessible for large-scale pharmaceutical applications.

Quality control and analytical characterization of 2-(3-Bromo-2-fluorophenyl)ethanol have also seen improvements. Recent applications of high-resolution mass spectrometry (HRMS) and 2D NMR techniques have enabled more precise identification of isomeric impurities, as detailed in a 2024 Journal of Pharmaceutical and Biomedical Analysis article. These analytical advancements are particularly crucial given the compound's increasing use in GMP-compliant drug manufacturing processes.

Looking forward, the unique structural features of 2-(3-Bromo-2-fluorophenyl)ethanol - particularly the orthogonal positioning of its bromo and fluoro substituents - continue to inspire novel drug design strategies. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and as a building block for fluorinated PET tracers in diagnostic imaging. The compound's CAS number (1201641-02-2) has consequently appeared in over 30 patent applications since 2022, indicating strong commercial interest across multiple therapeutic areas.

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